molecular formula C14H19ClN2O B247870 1-(3-Chlorobenzoyl)-4-isopropylpiperazine

1-(3-Chlorobenzoyl)-4-isopropylpiperazine

Cat. No. B247870
M. Wt: 266.76 g/mol
InChI Key: UJJGVQLSQHGWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-isopropylpiperazine, also known as CPIP, is a chemical compound that belongs to the family of piperazines. CPIP has been identified as a potential target for drug development due to its unique structure and potential therapeutic properties. In

Mechanism of Action

1-(3-Chlorobenzoyl)-4-isopropylpiperazine acts as a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of the 5-HT1A receptor has been linked to various physiological and behavioral responses such as anxiety, depression, and pain modulation. 1-(3-Chlorobenzoyl)-4-isopropylpiperazine binds to the 5-HT1A receptor and inhibits its activation, leading to a decrease in the physiological and behavioral responses associated with the receptor.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-isopropylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behavior in animal models. 1-(3-Chlorobenzoyl)-4-isopropylpiperazine has also been shown to have anti-inflammatory and analgesic properties. Additionally, 1-(3-Chlorobenzoyl)-4-isopropylpiperazine has been shown to have a neuroprotective effect against oxidative stress and glutamate-induced toxicity.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzoyl)-4-isopropylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-Chlorobenzoyl)-4-isopropylpiperazine is also selective for the 5-HT1A receptor, making it a useful tool for studying the physiological and behavioral effects associated with the receptor. However, 1-(3-Chlorobenzoyl)-4-isopropylpiperazine has limitations in terms of its solubility and bioavailability, which can affect its effectiveness in in vivo studies.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine. One potential direction is the development of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine as a therapeutic agent for the treatment of various neurological disorders. Another direction is the study of the mechanisms underlying the neuroprotective effects of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine. Additionally, the development of novel 1-(3-Chlorobenzoyl)-4-isopropylpiperazine analogs with improved solubility and bioavailability could lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, 1-(3-Chlorobenzoyl)-4-isopropylpiperazine is a promising compound with potential therapeutic properties for the treatment of various neurological disorders. Its unique structure and selective binding to the 5-HT1A receptor make it a useful tool for studying the physiological and behavioral effects associated with the receptor. Further research is needed to fully understand the mechanisms underlying the effects of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine and to develop more potent and effective compounds.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with isopropylamine in the presence of a base. The reaction yields 1-(3-Chlorobenzoyl)-4-isopropylpiperazine as a white crystalline solid with a melting point of 102-104°C. The purity of 1-(3-Chlorobenzoyl)-4-isopropylpiperazine can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-isopropylpiperazine has been extensively studied for its potential therapeutic properties. It has been identified as a potential drug target for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. 1-(3-Chlorobenzoyl)-4-isopropylpiperazine has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

Product Name

1-(3-Chlorobenzoyl)-4-isopropylpiperazine

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

(3-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H19ClN2O/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12/h3-5,10-11H,6-9H2,1-2H3

InChI Key

UJJGVQLSQHGWHS-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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